(Z)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide
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Description
“(Z)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide” is a chemical compound that likely contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are known for their high oxidative stability and rigid planar structure, enabling efficient intermolecular π–π overlap . They are often used in the synthesis of semiconductors for plastic electronics .
Molecular Structure Analysis
The molecular structure of this compound likely includes a thiazole ring, which is an electron-deficient system with high oxidative stability and a rigid planar structure . This structure enables efficient intermolecular π–π overlap, which is beneficial for applications in organic electronics .Scientific Research Applications
Diuretic Applications
Compounds similar to "(Z)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide" have been investigated for their diuretic properties. For instance, Etozolin, a novel diuretic, showed significant increases in renal elimination of water, sodium, chloride, and magnesium in subjects with normal renal function. This suggests potential applications in treating cardiac and renal edema and hypertension (Scheitza, 1977).
Gastroprotective Effects
Studies have explored compounds with similar structures for their gastroprotective effects. For instance, Ebrotidine has shown efficacy in preventing gastroduodenal lesions induced by piroxicam, indicating potential for managing gastric mucosal damage (Puscas et al., 1997).
Carbonic Anhydrase Inhibition
Aminozolamide, a carbonic anhydrase inhibitor related to sulfonamide compounds, was investigated for its potential in lowering intraocular pressure, indicating applications in managing ocular conditions like glaucoma (Lewis et al., 1988).
Miscellaneous Applications
Other studies have explored the pharmacokinetics, safety, and efficacy of structurally similar compounds in various therapeutic contexts, suggesting a wide range of potential applications in medicine and pharmacology (Takusagawa et al., 2012).
Properties
IUPAC Name |
(NZ)-N-(3-ethyl-5,7-dimethyl-1,3-benzothiazol-2-ylidene)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S2/c1-5-20-16-11-13(3)10-14(4)17(16)23-18(20)19-24(21,22)15-8-6-12(2)7-9-15/h6-11H,5H2,1-4H3/b19-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUFOBLDZKHKTJ-HNENSFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=CC(=C2SC1=NS(=O)(=O)C3=CC=C(C=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=CC(=CC(=C2S/C1=N\S(=O)(=O)C3=CC=C(C=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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